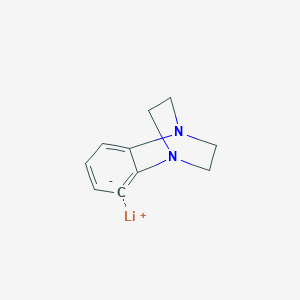
11-(4-Ethenylphenoxy)undecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-Ethenylphenoxy)undecan-1-OL is an organic compound with the molecular formula C19H30O2 It is a derivative of undecanol, where the hydroxyl group is attached to the first carbon of the undecane chain, and a 4-ethenylphenoxy group is attached to the eleventh carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Ethenylphenoxy)undecan-1-OL can be achieved through several methods. One common approach involves the reaction of 11-bromo-undecan-1-ol with 4-vinylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
11-(4-Ethenylphenoxy)undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 11-(4-Ethenylphenoxy)undecan-1-one.
Reduction: Formation of 11-(4-Ethenylphenoxy)undecane.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
11-(4-Ethenylphenoxy)undecan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-(4-Ethenylphenoxy)undecan-1-OL involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity.
類似化合物との比較
Similar Compounds
1-Undecanol: A primary alcohol with a similar undecane chain but lacking the phenoxy group.
4-Vinylphenol: Contains the phenoxy group but lacks the undecane chain.
11-Bromo-undecan-1-ol: A precursor in the synthesis of 11-(4-Ethenylphenoxy)undecan-1-OL.
Uniqueness
This compound is unique due to the presence of both the long undecane chain and the phenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
| 170968-59-9 | |
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
11-(4-ethenylphenoxy)undecan-1-ol |
InChI |
InChI=1S/C19H30O2/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20/h2,12-15,20H,1,3-11,16-17H2 |
InChIキー |
UDTGSQCRFRGEEZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)OCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
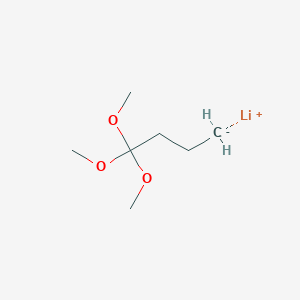
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
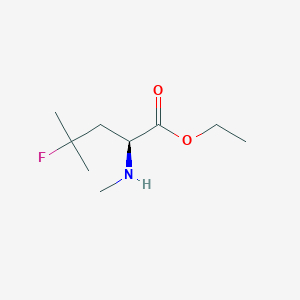
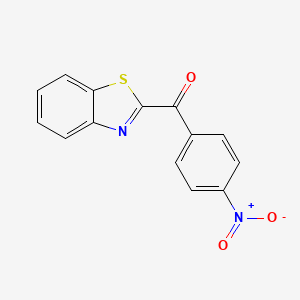
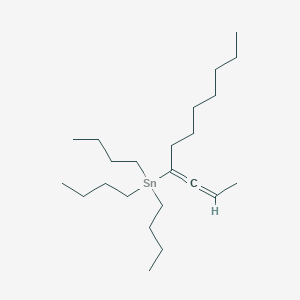
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
